Pyrrolo-pyrrolone derivative 3
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Overview
Description
Pyrrolo-pyrrolone derivative 3 is a heterocyclic compound that features a fused pyrrole and pyrrolone ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo-pyrrolone derivative 3 typically involves multicomponent reactions (MCRs) that allow for the efficient construction of the fused ring system. One common method involves the use of ethyl pyruvate, amines, and aldehydes in the presence of hexane at room temperature for 120 minutes . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that minimize the use of hazardous solvents and maximize yield. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being adopted to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo-pyrrolone derivative 3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed:
Oxidation: Formation of pyrrolo-pyrrolone oxides.
Reduction: Formation of pyrrolo-pyrrolone alcohols.
Substitution: Formation of substituted pyrrolo-pyrrolone derivatives.
Scientific Research Applications
Pyrrolo-pyrrolone derivative 3 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of pyrrolo-pyrrolone derivative 3 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation and apoptosis. Detailed studies on its binding affinity and structure-activity relationships are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
- Pyrrolo-pyrazine derivatives
- Pyrano-pyrrole derivatives
- Pyrrolo-quinoxaline derivatives
Comparison: Pyrrolo-pyrrolone derivative 3 is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Compared to pyrrolo-pyrazine derivatives, it may exhibit different reactivity and biological activity profiles. Pyrano-pyrrole derivatives, on the other hand, have an additional oxygen atom in the ring system, which can influence their chemical behavior and applications .
Properties
Molecular Formula |
C27H26ClN7O2 |
---|---|
Molecular Weight |
516.0 g/mol |
IUPAC Name |
1-(1-acetylazetidin-3-yl)-6-(4-chlorophenyl)-3-cyclopropyl-5-(3,7-dimethyltriazolo[4,5-b]pyridin-5-yl)-6H-pyrrolo[3,4-b]pyrrol-4-one |
InChI |
InChI=1S/C27H26ClN7O2/c1-14-10-21(29-26-23(14)30-31-32(26)3)35-24(17-6-8-18(28)9-7-17)25-22(27(35)37)20(16-4-5-16)13-34(25)19-11-33(12-19)15(2)36/h6-10,13,16,19,24H,4-5,11-12H2,1-3H3 |
InChI Key |
NBJPFMDWXKYTQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1N=NN2C)N3C(C4=C(C3=O)C(=CN4C5CN(C5)C(=O)C)C6CC6)C7=CC=C(C=C7)Cl |
Origin of Product |
United States |
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